molecular formula C12H18N2 B095106 1-(3,4-Dimethylphenyl)piperazine CAS No. 1014-05-7

1-(3,4-Dimethylphenyl)piperazine

Cat. No. B095106
CAS RN: 1014-05-7
M. Wt: 190.28 g/mol
InChI Key: SFLNVAVCCYTHCQ-UHFFFAOYSA-N
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Description

The compound 1-(3,4-Dimethylphenyl)piperazine is a derivative of piperazine featuring dimethylphenyl substituents. Piperazine derivatives are a class of organic compounds that have been extensively studied due to their diverse chemical properties and potential applications in various fields, including medicine and materials science. The papers provided focus on different piperazine derivatives with various substituents, which can offer insights into the behavior and characteristics of 1-(3,4-Dimethylphenyl)piperazine by analogy.

Synthesis Analysis

The synthesis of piperazine derivatives often involves multi-step reactions that can include cyclo condensation, treatment with acids, and reactions with haloacetyl chlorides. For instance, a four-component cyclo condensation using diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate with a catalyst in ethanol has been used to synthesize novel piperazine derivatives . Similarly, treatment of dimethylphenyl piperazine with H2SO4 has been employed to afford corresponding sulfate salts . These methods suggest that the synthesis of 1-(3,4-Dimethylphenyl)piperazine could potentially be achieved through similar synthetic strategies.

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be characterized by various spectroscopic techniques, including NMR, IR, and mass spectrometry. For example, complete NMR assignments for a piperazine dihydrochloride salt were made using DEPT, H-H COSY, HMQC, and HMBC techniques . The crystal structure of a piperazine derivative was determined using X-ray diffraction, revealing the geometry of the compound . These techniques could be applied to determine the molecular structure of 1-(3,4-Dimethylphenyl)piperazine.

Chemical Reactions Analysis

Piperazine derivatives can participate in various chemical reactions, including those that lead to the formation of salts, as seen with the synthesis of organic cation hydrogensulfates . The reactivity of these compounds can also be influenced by the presence of substituents, as indicated by the weak intramolecular C—H⋯N interaction observed in one of the studied compounds . These findings suggest that 1-(3,4-Dimethylphenyl)piperazine may also exhibit unique reactivity patterns based on its molecular structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives can be quite diverse. For example, the vibrational absorption bands of these compounds can be identified by infrared spectroscopy, which provides information about the functional groups present . Magnetic measurements can reveal interactions such as antiferromagnetic Cu—Cu interactions in hybrid materials . The conformation of the piperazine ring, such as chair or boat, can also influence the physical properties of these compounds . These analyses would be relevant for understanding the properties of 1-(3,4-Dimethylphenyl)piperazine.

Scientific Research Applications

  • Synthesis and Characterization of Organic Cation Hydrogensulfates : A study by Arbi et al. (2017) focused on synthesizing salts involving dimethylphenylpiperazine derivatives, characterizing them using X-ray diffraction, thermal analysis, and spectroscopic investigations. This research contributes to the understanding of the structural and electronic properties of these compounds (Arbi et al., 2017).

  • Biological Screening and Fingerprint Applications : Khan et al. (2019) synthesized and characterized various derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide for their antibacterial, antifungal, anthelmintic, and fingerprint detection properties. Some of these compounds showed significant biological activities, indicating their potential in medical and forensic applications (Khan et al., 2019).

  • Synthesis of Piperazine Derivatives : Zhou Xin (2007) described a synthesis method for 1-(2,3-dimethylphenyl)piperazine, an important intermediate for α1-receptor antagonists, highlighting a more convenient and less polluting synthetic route (Zhou Xin, 2007).

  • Ultrasound-Assisted Synthesis and Biological Activities : Hafeez et al. (2022) investigated the synthesis of piperazine-based dithiocarbamates and their potential as anticancer, thrombolytic, and hemolytic agents. They found that the type of substituent on the aryl ring affected the anticancer activity of these compounds (Hafeez et al., 2022).

  • Pharmacological Effects in Antidepressant Treatment : A study by Mørk et al. (2012) on Lu AA21004, a compound involving dimethylphenylpiperazine, demonstrated its efficacy as a multimodal antidepressant affecting various serotonin receptors and the serotonin transporter (Mørk et al., 2012).

  • Synthesis and Magnetic Properties of Organic-Inorganic Hybrid Material : Khedhiri et al. (2016) synthesized an organic-inorganic hybrid material involving a dimethylphenylpiperazine derivative, highlighting its crystal structure and magnetic properties (Khedhiri et al., 2016).

Safety And Hazards

1-(3,4-Dimethylphenyl)piperazine causes severe skin burns and eye damage. It is harmful if swallowed or in contact with skin . It is recommended to wash face, hands, and any exposed skin thoroughly after handling and not to eat, drink, or smoke when using this product .

Future Directions

Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . As a result, numerous methods have been reported for the synthesis of substituted piperazines . The future directions of 1-(3,4-Dimethylphenyl)piperazine could involve further exploration of its biological and pharmaceutical applications, as well as the development of new synthetic methods.

properties

IUPAC Name

1-(3,4-dimethylphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-10-3-4-12(9-11(10)2)14-7-5-13-6-8-14/h3-4,9,13H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFLNVAVCCYTHCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCNCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60143902
Record name 1-(3,4-Xylyl)piperazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dimethylphenyl)piperazine

CAS RN

1014-05-7
Record name 1-(3,4-Dimethylphenyl)piperazine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,4-Xylyl)piperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001014057
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3,4-Xylyl)piperazine
Source EPA DSSTox
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Record name 1-(3,4-xylyl)piperazine
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Record name 1-(3,4-Xylyl)piperazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
K Ohishi, R Aiyama, H Hatano, Y Yoshida… - Chemical and …, 2001 - jstage.jst.go.jp
A novel series of acyl-CoA: cholesterol O-acyltransferase (ACAT) inhibitors were synthesized from a lead compound, 1-(4-hydroxy-3-methoxyphenyl)-7-phenylhept-1-en-3-one (1, …
Number of citations: 13 www.jstage.jst.go.jp
M Takahashi, M Nagashima, J Suzuki, T Seto, I Yasuda… - Talanta, 2009 - Elsevier
In order to quickly confirm a potentially hazardous psychoactive designer drug (a compound in which part of the molecular structure of a stimulant or narcotic has been modified), we …
Number of citations: 50 www.sciencedirect.com
A Welz, M Koba, P Kośliński, J Siódmiak - Journal of clinical medicine, 2021 - mdpi.com
Piperazine derivatives belong to the popular psychostimulating compounds from the group of designer drugs. They are an alternative to illegal drugs such as ecstasy and amphetamines…
Number of citations: 3 www.mdpi.com
P Urbani, P Cavallo, MG Cascio, M Buonerba… - Bioorganic & medicinal …, 2006 - Elsevier
We investigated the structure–activity relationships for the interactions of fatty acid amide analogs of the endocannabinoid anandamide with human recombinant cannabinoid receptors. …
Number of citations: 15 www.sciencedirect.com
LJ Schep, HA Poulsenb, P Geec - Detection of Drug Misuse …, 2017 - books.google.com
In recent years, a new class of psychoactive drugs has emerged, distinguished by a piperazine moiety that forms the backbone of the molecule. The piperazine structure itself describes …
Number of citations: 4 books.google.com
SR Kesten, TG Heffner, SJ Johnson… - Journal of medicinal …, 1999 - ACS Publications
The discovery of a series of chromen-2-ones with selective affinity for the dopamine (DA) D4 receptor is described. Target compounds were tested for binding to cloned human DA D2l, …
Number of citations: 129 pubs.acs.org
H Karimi, H Noorizadeh… - International Scholarly …, 2012 - downloads.hindawi.com
The hazardous psychoactive designer drugs are compounds in which part of the molecular structure of a stimulant or narcotic has been modified. A quantitative structure-retention …
Number of citations: 2 downloads.hindawi.com
B Zhou, M Ji, J Cai - Bioorganic Chemistry, 2018 - Elsevier
Three series of bitobic arylpiperazine-phenyl-hexahydropyrazinoquino- lines analogues were designed, synthesizedand evaluated as a novel class of selective ligands for the …
Number of citations: 4 www.sciencedirect.com
B Zhou, KH Hong, M Ji, J Cai - Chemical Biology & Drug …, 2018 - Wiley Online Library
Two series of hybrid analogues were designed, synthesized, and evaluated as a novel class of selective ligands for the dopamine D3 receptor. Binding affinities of target compounds …
Number of citations: 2 onlinelibrary.wiley.com
A Suneja, V Bisai, VK Singh - The Journal of Organic Chemistry, 2016 - ACS Publications
A unified approach for the asymmetric syntheses of medicinally important isoindolinones (S)-PD 172938 and (R)-JM 1232 has been accomplished via a Cu(I)-PYBOX-diPh catalyzed …
Number of citations: 45 pubs.acs.org

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